molecular formula C16H13N3O3 B5713334 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide

Cat. No. B5713334
M. Wt: 295.29 g/mol
InChI Key: OLURVTNEZHCHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide acts as a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of ROS in cells. By inhibiting NADPH oxidase, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide can reduce the production of ROS and prevent oxidative stress. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has been shown to be selective for NADPH oxidase and does not affect other enzymes involved in ROS production.
Biochemical and Physiological Effects:
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in reducing oxidative stress and inflammation, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has also been shown to have neuroprotective effects and can protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide is its specificity for NADPH oxidase. This makes N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide a valuable tool for studying the role of NADPH oxidase in various diseases. However, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide also has some limitations. It is a relatively toxic compound and can cause cell death at high concentrations. Additionally, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Another area of interest is the study of the role of NADPH oxidase in various diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the use of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide in the development of new therapies for these diseases.

Synthesis Methods

The synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide involves the reaction of 2-bromo-1-ethylpyridine with 3-(2-aminoethyl)indole-2,3-dione in the presence of potassium carbonate. The resulting product is then purified through column chromatography to obtain N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide in high yield and purity.

Scientific Research Applications

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide is in the study of oxidative stress and inflammation. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide has been shown to inhibit the production of ROS in cells, which can lead to a reduction in oxidative stress and inflammation. This makes N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide a valuable tool for studying the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(13-7-3-4-8-17-13)18-9-10-19-15(21)11-5-1-2-6-12(11)16(19)22/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLURVTNEZHCHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.